molecular formula C14H14BrN3O3S2 B4112868 4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4112868
M. Wt: 416.3 g/mol
InChI Key: VQOGRCVHDBFICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide involves the inhibition of specific enzymes and pathways in the body. This compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth and proliferation. By inhibiting these pathways, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potential use as an anticancer agent and its ability to inhibit specific enzymes and pathways in the body. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging, and it may not be readily available for use in experiments. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.

Future Directions

There are several future directions for the study of 4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide. One direction is to further study its potential use as an anticancer agent and its mechanism of action. Another direction is to explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound and to develop more efficient and cost-effective methods for its synthesis.

Scientific Research Applications

4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied for its potential use as an anticancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-bromo-3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S2/c15-11-4-3-10(13(19)17-14-16-5-8-22-14)9-12(11)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOGRCVHDBFICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.